

Pinometostat in Acute Myeloid Leukemia: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pinometostat

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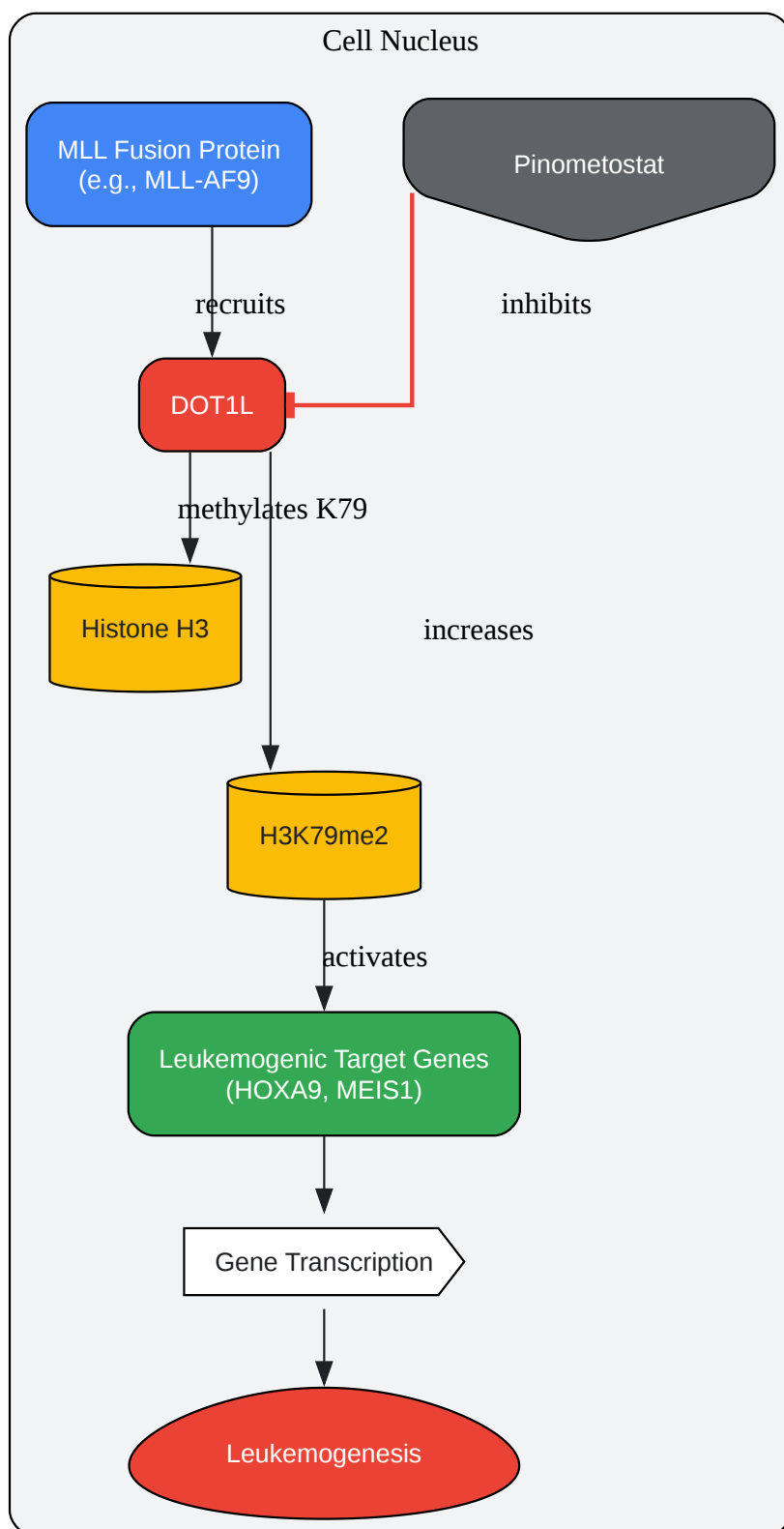
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for **Pinometostat** (EPZ-5676), a first-in-class DOT1L inhibitor, in the treatment of acute myeloid leukemia (AML), particularly in patient populations with MLL gene rearrangements (MLL-r). The guide contrasts **Pinometostat**'s performance with alternative therapeutic strategies and presents supporting experimental data from key clinical trials.

Introduction to Pinometostat and its Mechanism of Action

Pinometostat is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] In MLL-rearranged leukemias, the fusion proteins aberrantly recruit DOT1L, leading to the methylation of histone H3 on lysine 79 (H3K79) at specific gene loci, including the HOXA9 and MEIS1 genes.[3] This epigenetic modification results in the overexpression of genes that drive leukemogenesis.[3] **Pinometostat** specifically inhibits the catalytic activity of DOT1L, thereby reversing the aberrant H3K79 methylation, suppressing the expression of leukemogenic genes, and inducing apoptosis in MLL-rearranged leukemia cells. [4]

Signaling Pathway of DOT1L in MLL-Rearranged AML



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Caption: DOT1L signaling pathway in MLL-rearranged acute myeloid leukemia.

Clinical Trial Data: Pinometostat Monotherapy

Pinometostat has been evaluated as a monotherapy in Phase I clinical trials for both adult and pediatric patients with relapsed or refractory AML, primarily those with MLL rearrangements.

Table 1: Comparison of Phase I Pinometostat Monotherapy Trials in AML

Feature	Adult Trial (NCT01684150) [1] [2] [5]	Pediatric Trial (NCT02141828) [6] [7]
Patient Population	Adults with relapsed/refractory acute leukemias, including AML with MLL-r.	Children (3 months to 18 years) with relapsed/refractory MLL-r acute leukemia.
Number of Patients	51	18
Dosing Regimen	Continuous intravenous infusion in 28-day cycles, with dose escalation from 12 to 90 mg/m ² /day.	Continuous intravenous infusion, with dose escalation (45, 70, and 90 mg/m ² /day).
Maximum Tolerated Dose (MTD)	Not reached.	Not determined in patients < 1 year. Recommended Phase 2 Dose (RP2D) for patients > 1 year was 70 mg/m ² /day.
Efficacy	Modest single-agent activity. 2 complete remissions (CRs) observed at 54 mg/m ² /day. [1] [5]	No objective responses observed. Transient reductions in peripheral or bone marrow blasts in ~40% of patients. [6] [7]
Safety and Tolerability	Generally safe. Most common adverse events (any grade) were fatigue (39%), nausea (39%), and constipation (35%). [1] [5]	Acceptable safety profile. Most common Grade ≥3 treatment-emergent adverse events were febrile neutropenia, anemia, and thrombocytopenia. [6]
Pharmacokinetics (PK)	Dose-proportional plasma concentrations, reaching steady-state within 4-8 hours. [1] [5]	Plasma concentrations in children >1 year were comparable to adults. [6] [7]
Pharmacodynamics (PD)	Dose-dependent reduction in global H3K79me2 levels in peripheral blood mononuclear cells. [1]	Significant reduction (≥80%) in H3K79me2 at MLL target genes in leukemic blasts. [6] [7]

Comparison with Alternative Therapeutic Strategies

Given the modest single-agent efficacy of **Pinometostat**, combination therapies are being explored. The primary alternatives for patients with MLL-rearranged AML include standard chemotherapy and other targeted agents like menin inhibitors.

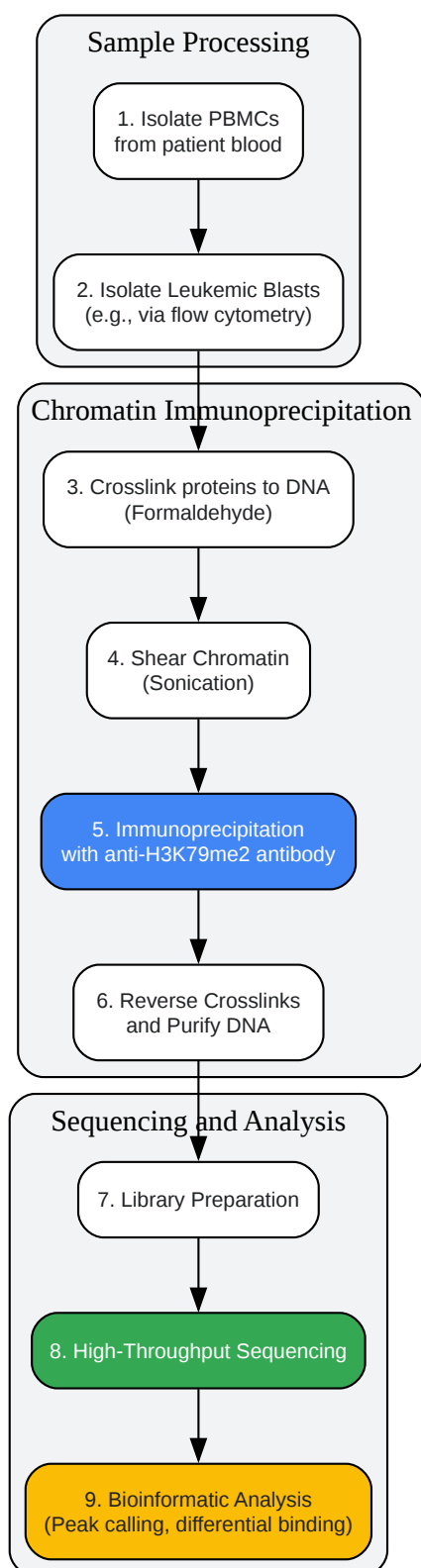
Table 2: Pinometostat in Combination Therapy vs. Other Approaches

Therapeutic Strategy	Mechanism of Action	Clinical Trial Stage (for MLL-r AML)	Reported Efficacy (in MLL-r AML)
Pinometostat + Azacitidine[8][9]	DOT1L inhibition combined with a hypomethylating agent to potentially reverse aberrant gene expression more effectively.	Phase Ib/II (NCT03701295) - Completed	Aims to improve upon the modest single-agent activity of Pinometostat.[5]
Pinometostat + Standard Chemotherapy[10]	DOT1L inhibition to sensitize leukemia cells to the cytotoxic effects of standard chemotherapy agents like daunorubicin and cytarabine.	Phase Ib/II (NCT03724084) - Terminated	Preclinical data suggests DOT1L inhibition can increase chemosensitivity.[9][10]
Menin Inhibitors (e.g., SNDX-5613, KO-539) [4]	Disrupt the interaction between menin and MLL fusion proteins, which is also crucial for leukemogenesis in MLL-r leukemia.	Phase I/II	Promising preclinical and early clinical activity reported.[4]

Experimental Protocols

Pharmacodynamic Assessment: H3K79me2 Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

The following workflow represents a typical protocol for assessing H3K79me2 levels in patient samples from clinical trials.



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Caption: Experimental workflow for H3K79me2 ChIP-Seq analysis.

Methodology Details:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. Leukemic blasts are then often further purified using methods like fluorescence-activated cell sorting (FACS) to enrich for the target cell population.[3]
- Chromatin Immunoprecipitation (ChIP):
 - Crosslinking: Cells are treated with formaldehyde to create covalent crosslinks between proteins and DNA that are in close proximity.
 - Chromatin Shearing: The chromatin is fragmented into smaller, more manageable pieces, typically through sonication.
 - Immunoprecipitation: An antibody specific to the target protein (in this case, H3K79me2) is used to pull down the protein-DNA complexes.
 - DNA Purification: The crosslinks are reversed, and the associated DNA is purified.
- Sequencing and Analysis:
 - Library Preparation: The purified DNA fragments are prepared for sequencing.
 - Sequencing: High-throughput sequencing is performed to determine the DNA sequences of the fragments.
 - Bioinformatic Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for H3K79me2. These regions can then be compared between pre- and post-treatment samples to quantify the effect of **Pinometostat** on H3K79me2 levels at specific gene loci. [6]

Conclusion

Clinical trial data demonstrates that **Pinometostat** effectively inhibits its target, DOT1L, in patients with MLL-rearranged AML, as evidenced by pharmacodynamic studies showing a reduction in H3K79me2 levels.[1][6] However, as a monotherapy, its clinical efficacy has been modest, with objective responses observed in a small subset of adult patients and none in the

pediatric population.[1][6] The safety profile of **Pinometostat** appears acceptable, which supports its investigation in combination with other anti-leukemic agents.[1][6] Ongoing and future studies of **Pinometostat** in combination with hypomethylating agents or standard chemotherapy will be crucial in determining its ultimate role in the treatment landscape of AML. Furthermore, the emergence of other targeted therapies, such as menin inhibitors, provides a new benchmark for comparison and highlights the dynamic nature of drug development for this challenging disease.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial: NCT03701295 - My Cancer Genome [mycancergenome.org]
- 4. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Pinometostat in Acute Myeloid Leukemia: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612198#clinical-trial-data-on-pinometostat-in-acute-myeloid-leukemia]

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